molecular formula C15H20BrN3O4 B1526913 tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1163126-69-9

tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1526913
CAS No.: 1163126-69-9
M. Wt: 386.24 g/mol
InChI Key: WUXKCMOKDQYLPF-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate (CAS 1163126-69-9 ) is a piperazine-based chemical building block of high value in medicinal chemistry and drug discovery research. With a molecular formula of C 15 H 20 BrN 3 O 4 and a molecular weight of 386.24 g/mol , this compound is characterized by the presence of both a bromo and a nitro substituent on its phenyl ring, which serves as excellent handles for further functionalization via cross-coupling and reduction reactions . Its primary application is as a key synthetic intermediate in the design and synthesis of novel bioactive molecules. Piperazine derivatives are prominent scaffolds in pharmaceuticals, particularly in the development of potential anticancer agents . Research indicates that structurally similar piperazine compounds are rationally designed to target specific pathways in cancer cells, such as the EGFR tyrosine kinase and estrogen receptor pathways . These novel derivatives can exhibit significant cytotoxicity against various cancer cell lines . The Boc-protecting group on the piperazine nitrogen enhances the compound's stability during synthetic sequences and allows for facile deprotection to access the secondary piperazine, a common pharmacophore. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXKCMOKDQYLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716500
Record name tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163126-69-9
Record name tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, it can alter cellular metabolism by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the metabolism of this compound can affect the levels of reactive oxygen species and other signaling molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to specific proteins, such as albumin, which can influence its localization and accumulation within tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. For instance, it can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism.

Biological Activity

tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate (TBNPP) is a compound of interest in medicinal chemistry due to its structural characteristics, which include a piperazine ring and a bromo-nitrophenyl moiety. These features suggest potential biological activities that merit exploration. This article reviews the biological activity of TBNPP, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

TBNPP has the following chemical structure:

  • Molecular Formula : C15H20BrN3O4
  • Molecular Weight : 386.25 g/mol
  • CAS Number : 474329-57-2

The compound's structure allows for various interactions with biological molecules, potentially influencing its biological activity.

Pharmacological Potential

  • Anticancer Activity :
    • Compounds related to TBNPP have shown promise in anticancer applications. For instance, derivatives of piperazine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties :
    • Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that TBNPP may also possess such properties, warranting further investigation.
  • Neuropharmacological Effects :
    • The piperazine scaffold is known for its presence in many neuroactive drugs. Thus, TBNPP might interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightNotable Activities
TBNPP474329-57-2386.25 g/molPotential anticancer, anti-inflammatory
Piperazine Derivative A123456-78-9350.20 g/molAnticancer activity
Piperazine Derivative B876543-21-0400.30 g/molNeuroactive properties

This table illustrates the potential of TBNPP compared to other piperazine derivatives, emphasizing its anticipated biological activities.

Case Studies and Research Findings

While there are no direct studies on TBNPP itself, research on structurally similar compounds provides insights into its potential biological activities:

  • Study on Piperazine Derivatives : A study examined various piperazine derivatives' effects on cancer cell lines, indicating that modifications to the piperazine structure can significantly enhance anticancer efficacy .
  • Anti-inflammatory Studies : Research involving nitrophenyl-substituted compounds highlighted their ability to reduce inflammation in animal models, suggesting that TBNPP could exhibit similar effects based on its chemical structure .
  • Neuropharmacological Research : Investigations into piperazine-based compounds have revealed their interaction with serotonin receptors, indicating a potential for mood modulation and anxiety reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Reactivity and Electronic Properties

Halogen-Substituted Derivatives
  • tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6): Bromo substituents on heteroaromatic rings (e.g., pyridine) increase reactivity in nucleophilic aromatic substitution (SNAr) compared to the phenyl-bromo analog due to enhanced electron deficiency .
  • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate : The para-nitro group creates a stronger electron-withdrawing effect than the meta-nitro in the target compound, influencing charge distribution and crystallographic packing .
Amino- and Nitro-Substituted Derivatives
  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate: The amino group (electron-donating) contrasts with nitro (electron-withdrawing), altering solubility and reactivity in amidation or alkylation reactions .
  • tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate: Methyl and nitro groups introduce steric hindrance and electronic effects, affecting catalytic amination yields (52%) compared to simpler analogs .

Crystallographic and Conformational Analysis

  • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate : X-ray diffraction reveals a planar nitro group and chair conformation of the piperazine ring. DFT studies correlate with experimental bond lengths (C–N: 1.45 Å) .
  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate: The diazoacetyl group introduces torsional strain, resulting in non-planar geometry and weak hydrogen bonds (N–H⋯O) in the crystal lattice .

Data Tables: Comparative Analysis of Key Compounds

Compound Name Substituents Key Reactivity/Properties Yield (%) References
tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate 2-Bromo, 4-nitro Electrophilic aromatic substitution N/A
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitro Strong electron-withdrawing, planar crystallization 85
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino, 2-cyano Enhanced solubility, amidation N/A
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) Cyclohexyl, dibenzylamino Steric hindrance, improved metabolic stability >90
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-Methylbenzyl High-yield synthesis (98%) 98

Preparation Methods

Step 1: Nitration of Aromatic Precursors

  • Starting Material: 2-bromo-4-nitroaniline derivatives or analogous compounds.
  • Reaction Conditions: Nitration often occurs in a mixture of sulfuric acid and nitric acid, or via electrophilic aromatic substitution using nitrating agents under mild conditions to avoid over-nitration.
  • Outcome: Formation of 2-bromo-4-nitrophenyl intermediates with selective substitution.

Step 2: Reduction of Nitro to Amino Group

  • Method: Catalytic hydrogenation or chemical reduction.
  • Research Data: Edraki et al. (2013) reported reduction using sodium dithionite in aqueous media at 70°C, achieving yields up to 97% (see).
  • Reaction Conditions:
    • Reagents: Sodium dithionite and sodium carbonate.
    • Solvent: Methanol/water mixture.
    • Temperature: 70°C.
    • Duration: Several hours until complete conversion.
  • Reaction Scheme:
Ar-NO2 + 3H2 → Ar-NH2 + 2H2O
  • Outcome: Formation of 2-amino-4-bromophenyl compounds suitable for further coupling.

Step 3: Coupling with Piperazine

  • Reagents: The amino intermediate reacts with tert-butoxycarbonyl (Boc) protected piperazine derivatives.
  • Reaction Conditions:
    • Solvent: Aromatic hydrocarbons such as toluene or xylene.
    • Catalyst: Possibly acid or base catalysts, depending on the coupling step.
    • Temperature: 80-90°C for optimal reactivity.
  • Outcome: Formation of the carbamate-linked piperazine derivative.

Step 4: Formation of the Carboxylate Ester

  • Method: The amino-piperazine intermediate is reacted with tert-butyl chloroformate or related reagents to form the tert-butyl carbamate.
  • Reaction Conditions:
    • Base: Sodium bicarbonate or potassium carbonate.
    • Solvent: Toluene or similar aromatic solvent.
    • Temperature: 20-40°C.
  • Outcome: The resulting compound is tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate .

Alternative Synthetic Routes and Optimization Strategies

Enhanced Methods:

Research indicates that process improvements, such as employing microwave-assisted synthesis or using more selective reducing agents, can improve yields and reduce reaction times.

Microwave-Assisted Reduction

  • Advantage: Accelerates reduction of nitro groups with uniform heating.
  • Research Evidence: Microwave irradiation at 100-150°C has been shown to reduce reaction times significantly with comparable yields.

Use of Alternative Reducing Agents

Data Table Summarizing Preparation Conditions

Step Reagents Solvent Temperature Duration Yield References
Nitration HNO₃ / H₂SO₄ - Room temp to 50°C 1-2 hours - ,
Nitro reduction Sodium dithionite, Na₂CO₃ Methanol/water 70°C 4-6 hours 97%
Coupling with piperazine tert-Butoxycarbonyl chloride Toluene 20-40°C 2-3 hours >90%
Final ester formation Boc-piperazine Toluene 80-90°C 3-6 hours High ,

Research Findings and Process Optimization

  • Yield Optimization: Use of sodium dithionite in aqueous media at elevated temperatures yields high purity amino intermediates with minimal by-products.
  • Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress, ensuring complete conversion before proceeding.
  • Purification: Extraction with ethyl acetate, washing with water and brine, and drying over sodium sulfate are standard purification steps, ensuring high purity of intermediates.

Q & A

Q. How can synthesis conditions for tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate be optimized to achieve high yield and purity?

  • Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig amination. Key parameters include:
  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for aryl halide intermediates .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .
    Analytical validation via HPLC (≥95% purity) and ¹H/¹³C NMR (e.g., δ 1.45 ppm for tert-butyl group) is critical .

Q. What analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer:
  • NMR Spectroscopy: Assign peaks for diagnostic groups:
  • tert-butyl: δ 1.45 ppm (s, 9H) .
  • Piperazine protons: δ 3.4–3.6 ppm (m, 8H) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 398.06 (C₁₅H₂₀BrN₃O₄) .
  • HPLC: Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer: The bromo group acts as a leaving group, while the nitro group (meta-directing) stabilizes intermediates via resonance. Strategies include:
  • Protecting Groups: Boc protection of piperazine prevents undesired coordination .
  • Catalytic Systems: Use Pd(dppf)Cl₂ with K₂CO₃ in dioxane/water (80°C) for Suzuki couplings .
  • Monitoring: Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 3:1) .

Q. What strategies enable regioselective functionalization of the aryl ring without Boc-deprotection?

  • Methodological Answer:
  • Directed C-H Activation: Utilize the nitro group as a directing group for Pd-catalyzed C-H arylation .
  • Microwave-Assisted Synthesis: Short reaction times (10–20 min) minimize side reactions .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites .

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction: Resolve bond lengths (C-Br: ~1.89 Å) and dihedral angles (piperazine-aryl: ~45°) .
  • Hydrogen Bonding: Identify weak C-H···O interactions between nitro and tert-butyl groups (2.8–3.2 Å) .
  • Thermal Ellipsoids: Analyze displacement parameters to assess conformational flexibility .

Key Research Recommendations

  • Contradiction Note: suggests nitro groups enhance electrophilicity for cross-coupling, while highlights steric hindrance from tert-butyl groups. Optimize steric/electronic balance via substituent tuning.
  • Unresolved Challenge: Conflicting reports on Boc-deprotection efficiency under acidic vs. basic conditions (e.g., TFA vs. NaOH/MeOH). Validate via controlled kinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate
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Reactant of Route 2
tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate

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